1-Methyl-2-piperidin-4-yl-1H-benzoimidazole
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Overview
Description
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with a piperidine ring and a methyl group
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways depending on their specific structures and targets . The downstream effects of these interactions would also depend on these factors.
Result of Action
Benzimidazole derivatives have been reported to possess a wide spectrum of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole can be synthesized through various synthetic routes. One common method involves the cyclization of an appropriate precursor. For instance, the reaction between 1-methyl-1H-benzoimidazole and 4-piperidone under acidic conditions can yield the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid, with the mixture being heated to reflux for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as precise temperature control and the use of high-purity reagents, can significantly improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated benzimidazole rings.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-4-yl-1H-benzimidazole: Lacks the methyl group, which may affect its binding affinity and pharmacokinetic properties.
1-Methyl-1H-benzimidazole: Lacks the piperidine ring, which may reduce its biological activity.
4-Methyl-2-piperidin-4-yl-1H-benzimidazole: Similar structure but with a different substitution pattern, potentially altering its chemical reactivity and biological effects.
Uniqueness
1-Methyl-2-piperidin-4-yl-1H-benzoimidazole is unique due to its specific substitution pattern, which can enhance its binding interactions with biological targets and improve its pharmacological profile. The presence of both the piperidine ring and the methyl group contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methyl-2-piperidin-4-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-12-5-3-2-4-11(12)15-13(16)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOADLMZXISFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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